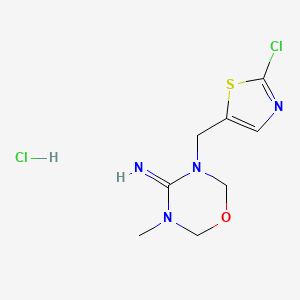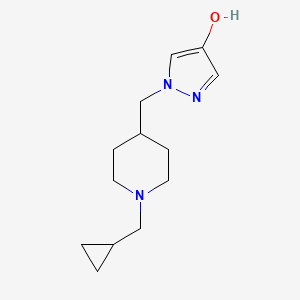
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid: is a chemical compound with the following properties:
Empirical Formula: CHNOS
Molecular Weight: 241.26 g/mol
CAS Number: 6270-74-2
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the benzothiazine ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors.
Reaction Conditions::- Cyclization: The formation of the benzothiazine ring typically involves intramolecular reactions under controlled conditions.
- Functionalization: Subsequent reactions introduce the carboxylic acid group (acetic acid) onto the benzothiazine scaffold.
Industrial Production:: Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions may occur at different positions on the benzothiazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Organic Synthesis: It serves as a building block for more complex molecules.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Biological Studies: Investigating its effects on cellular processes.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-6-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
IJIVYLBMSAGIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)






![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)



